molecular formula C15H21NO2 B2914864 tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate CAS No. 1897387-56-2

tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

Cat. No.: B2914864
CAS No.: 1897387-56-2
M. Wt: 247.338
InChI Key: GGRFTPARZKFKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate typically involves the reaction of a benzazepine derivative with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-6-8-11-7-4-5-9-12(11)16-13/h4-5,7,9,13,16H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRFTPARZKFKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.